molecular formula C22H14O3 B14618389 3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one CAS No. 59431-50-4

3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one

Cat. No.: B14618389
CAS No.: 59431-50-4
M. Wt: 326.3 g/mol
InChI Key: NCCUGBMTYMDUNE-UHFFFAOYSA-N
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Description

3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of flavonoids This compound is characterized by the presence of a naphthalene ring and a benzopyranone structure, which are linked by a prop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one typically involves the condensation of naphthalen-2-yl ketone with a suitable benzopyranone derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Naphthalen-2-yl-3-oxo-propionic acid ethyl ester
  • 3-(6-Hydroxy-naphthalen-2-yl)-benzo[d]isoxazol-6-ol
  • (2RS)-3-(Naphthalen-1-yloxy)propane-1,2-diol

Uniqueness

3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

59431-50-4

Molecular Formula

C22H14O3

Molecular Weight

326.3 g/mol

IUPAC Name

3-(3-naphthalen-2-yl-3-oxoprop-1-enyl)chromen-4-one

InChI

InChI=1S/C22H14O3/c23-20(17-10-9-15-5-1-2-6-16(15)13-17)12-11-18-14-25-21-8-4-3-7-19(21)22(18)24/h1-14H

InChI Key

NCCUGBMTYMDUNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=COC4=CC=CC=C4C3=O

Origin of Product

United States

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